molecular formula C8H16N4O3 B12574970 N-Ethyl-N'-nitro-N''-[(oxolan-3-yl)methyl]guanidine CAS No. 201141-17-5

N-Ethyl-N'-nitro-N''-[(oxolan-3-yl)methyl]guanidine

Cat. No.: B12574970
CAS No.: 201141-17-5
M. Wt: 216.24 g/mol
InChI Key: GYKVGHGPASBCMD-UHFFFAOYSA-N
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Description

N-Ethyl-N’-nitro-N’'-[(oxolan-3-yl)methyl]guanidine is a chemical compound that belongs to the class of guanidines. This compound is characterized by the presence of an ethyl group, a nitro group, and an oxolan-3-ylmethyl group attached to the guanidine core. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N’-nitro-N’'-[(oxolan-3-yl)methyl]guanidine typically involves the reaction of an appropriate guanidine precursor with ethylating and nitroating agents. One common method involves the use of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines, which can then be further modified to introduce the desired substituents . The reaction conditions often require mild temperatures and the presence of catalysts to facilitate the formation of the guanidine structure.

Industrial Production Methods

Industrial production of N-Ethyl-N’-nitro-N’'-[(oxolan-3-yl)methyl]guanidine may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yields and purity of the final product. The use of solid-supported reagents and catalysts can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N’-nitro-N’'-[(oxolan-3-yl)methyl]guanidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethyl and oxolan-3-ylmethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-ethyl-N’-amino-N’'-[(oxolan-3-yl)methyl]guanidine, while substitution reactions can introduce different functional groups to the guanidine core .

Scientific Research Applications

N-Ethyl-N’-nitro-N’'-[(oxolan-3-yl)methyl]guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-N’-nitro-N’'-[(oxolan-3-yl)methyl]guanidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-N’-nitro-N’'-[(oxolan-3-yl)methyl]guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

201141-17-5

Molecular Formula

C8H16N4O3

Molecular Weight

216.24 g/mol

IUPAC Name

1-ethyl-3-nitro-2-(oxolan-3-ylmethyl)guanidine

InChI

InChI=1S/C8H16N4O3/c1-2-9-8(11-12(13)14)10-5-7-3-4-15-6-7/h7H,2-6H2,1H3,(H2,9,10,11)

InChI Key

GYKVGHGPASBCMD-UHFFFAOYSA-N

Canonical SMILES

CCNC(=NCC1CCOC1)N[N+](=O)[O-]

Origin of Product

United States

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